molecular formula C10H9N3S2 B409380 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 40527-69-3

3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No. B409380
CAS RN: 40527-69-3
M. Wt: 235.3g/mol
InChI Key: DCNUHPWWDJNENH-UHFFFAOYSA-N
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Description

“3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a compound that belongs to the class of organic compounds known as triazolobenzothiazoles . These are compounds containing a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . This compound has a molecular formula of C10H9N3S2 and a molecular weight of 235.3g/mol.


Synthesis Analysis

The synthesis of triazolothiadiazine derivatives, which includes “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole”, involves the reaction of bis-triazolyl alkanes with various amino acids . Another method involves the reaction of brominated compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

The molecular structure of “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” includes a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . The 1H-decoupled 13C NMR spectrum of a similar compound showed 17 distinct resonances .


Chemical Reactions Analysis

Triazole compounds, including “3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mechanism of Action

Target of Action

The primary targets of 3-(Ethylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole are enzymes and receptors in the biological system . Specifically, it has been found to inhibit Mtb shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind with different target receptors, making it a precise pharmacophore with a bioactive profile . The compound competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .

Biochemical Pathways

The compound affects the shikimate pathway, which is responsible for the biosynthesis of the chorismate end product . By inhibiting Mtb shikimate dehydrogenase, the compound disrupts this pathway, affecting the production of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds, so the inhibition of this pathway can have significant downstream effects.

Result of Action

The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . It has been found to have potent antiulcer, anti-inflammatory, antitumor, antifeedant, and acaricidal activities .

properties

IUPAC Name

1-ethylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c1-2-14-9-11-12-10-13(9)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNUHPWWDJNENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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